Avenaciolid

Übersicht

Beschreibung

Avenaciolide is a natural organic compound produced by the fungus Aspergillus avenaceus. It is a bicyclic bis-butyrolactone known for its antifungal and antibacterial properties. Avenaciolide has been studied for its potential therapeutic applications, particularly in the treatment of malignant meningioma and other fungal infections .

Wissenschaftliche Forschungsanwendungen

Avenaciolide has a wide range of scientific research applications:

Chemistry: It is used as a model compound for studying lactone chemistry and developing new synthetic methodologies.

Wirkmechanismus

Target of Action

Avenaciolide, also known as (+/-)-Avenaciolide or HY-N10272, is a specific inhibitor of glutamate transport in rat liver mitochondria . Glutamate transport plays a crucial role in maintaining the concentration of glutamate, an important neurotransmitter, in the synaptic cleft.

Mode of Action

Avenaciolide interferes with the ability of adenosine diphosphate (ADP) to stimulate the rate of glutamate oxidation . This interference disrupts the normal functioning of the glutamate transport system, leading to an accumulation of glutamate.

Result of Action

The inhibition of glutamate transport by Avenaciolide can lead to an accumulation of glutamate, resulting in reactive oxygen species (ROS)-induced apoptosis . This suggests that Avenaciolide may have potential therapeutic applications in conditions characterized by excessive glutamate levels, such as certain types of cancer .

Action Environment

The action of Avenaciolide can be influenced by various environmental factors. For instance, the compound’s antifungal and antibacterial activities suggest that it may be more effective in environments with a high presence of these microorganisms . .

Biochemische Analyse

Biochemical Properties

Avenaciolide interferes with the ability of ADP to stimulate the rate of glutamate oxidation . This suggests that Avenaciolide interacts with enzymes involved in glutamate metabolism, potentially influencing the activity of these enzymes and altering biochemical reactions within the cell .

Cellular Effects

Given its role as a specific inhibitor of glutamate transport in rat liver mitochondria , it can be inferred that Avenaciolide may influence cell function by altering glutamate transport and metabolism.

Molecular Mechanism

Avenaciolide’s molecular mechanism of action is primarily through its inhibition of glutamate transport in rat liver mitochondria . This inhibition likely occurs through binding interactions with biomolecules involved in glutamate transport, leading to changes in enzyme activity and potentially gene expression .

Metabolic Pathways

Avenaciolide is involved in the metabolic pathway of glutamate transport in rat liver mitochondria . It likely interacts with enzymes or cofactors involved in this pathway, potentially affecting metabolic flux or metabolite levels .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The total synthesis of avenaciolide can be achieved through various methods. One efficient method involves the use of tungsten-π-allyl complexes. The synthesis starts with chloropropargyl derivatives, and the key step involves intramolecular alkoxycarbonylation of tungsten-η1-propargyl complexes . Another method involves the stereoselective synthesis via methoxycarbonyl- or anisyloxycarbonyldi-γ-lactones, prepared by reacting γ-substituted α-bromobutenolides with sodium salt of methyl or anisyl malonamate .

Industrial Production Methods: Industrial production of avenaciolide involves fermentation processes using Aspergillus avenaceus. The compound is extracted from the fermentation broth and purified through bioassay-guided fractionation .

Analyse Chemischer Reaktionen

Types of Reactions: Avenaciolide undergoes various chemical reactions, including:

Oxidation: Avenaciolide can be oxidized to form different derivatives.

Reduction: Reduction reactions can modify the lactone rings, leading to different structural analogues.

Substitution: Substitution reactions can occur at the lactone rings, introducing different functional groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

Substitution: Substitution reactions often involve nucleophiles like amines or alcohols under basic conditions.

Major Products: The major products formed from these reactions include various lactone derivatives and analogues with modified biological activities .

Vergleich Mit ähnlichen Verbindungen

Avenaciolide is unique due to its dual antifungal and antibacterial properties. Similar compounds include:

Isoavenaciolide: A structural analogue with similar biological activities.

Butyrolactone I: Another lactone with antifungal properties but different molecular targets.

Fusarin C: A mycotoxin with antifungal activity but distinct structural features.

Avenaciolide stands out due to its specific inhibition of glutamate transport and its potential therapeutic applications in cancer treatment .

Eigenschaften

IUPAC Name |

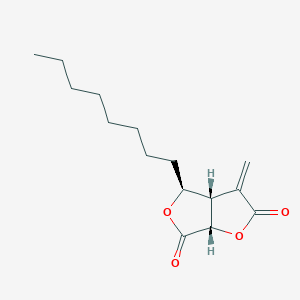

3-methylidene-4-octyl-4,6a-dihydro-3aH-furo[3,4-b]furan-2,6-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H22O4/c1-3-4-5-6-7-8-9-11-12-10(2)14(16)19-13(12)15(17)18-11/h11-13H,2-9H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GSTQYRQXFPSWSH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCC1C2C(C(=O)O1)OC(=O)C2=C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H22O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70942302 | |

| Record name | 3-Methylidene-4-octyldihydrofuro[3,4-b]furan-2,6(3H,4H)-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70942302 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

266.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

26057-70-5, 20223-76-1 | |

| Record name | Furo(3,4-b)furan-2,6(3H,4H)-dione, dihydro-3-methylene-4-octyl-, (+-)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0026057705 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Avenaciolide | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=179483 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3-Methylidene-4-octyldihydrofuro[3,4-b]furan-2,6(3H,4H)-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70942302 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

ANone: Avenaciolide exhibits its anti-cancer activity by inducing apoptosis in human malignant meningioma cells through the production of reactive oxygen species (ROS). This process is believed to be initiated by mitochondrial dysfunction caused by Avenaciolide. [] Additionally, Avenaciolide has been identified as a potential MurA-targeted inhibitor, disrupting peptidoglycan biosynthesis in methicillin-resistant Staphylococcus aureus (MRSA). []

ANone: Avenaciolide is known to inhibit mitochondrial function, possibly by disrupting the electron transport chain, leading to increased ROS production and ultimately triggering apoptosis in specific cell types. [, ]

ANone: MurA is an essential enzyme in bacterial peptidoglycan biosynthesis. Avenaciolide inhibits MurA activity, thereby disrupting cell wall formation and leading to bacterial cell death. Interestingly, Avenaciolide can inhibit both wild-type and fosfomycin-resistant MurA, offering a potential advantage over existing MurA-targeted antibiotics. []

ANone: Avenaciolide has the molecular formula C16H24O4 and a molecular weight of 280.36 g/mol. []

ANone: Avenaciolide has been characterized using various spectroscopic techniques, including infrared (IR) spectroscopy, nuclear magnetic resonance (NMR) spectroscopy, and mass spectrometry (MS). These techniques provide information on the functional groups, connectivity, and molecular weight of the compound. [, , , , , ]

ANone: The provided research primarily focuses on the biological activity of Avenaciolide. Further research is needed to assess its material compatibility and stability under various conditions beyond biological systems.

ANone: The provided research focuses primarily on the biological activity of Avenaciolide. There is no mention of Avenaciolide exhibiting catalytic properties.

ANone: Yes, molecular simulations have been used to investigate Avenaciolide's interaction with its target, MurA. These simulations revealed that Avenaciolide competitively inhibits the formation of the tetrahedral intermediate in the MurA active site. []

ANone: Research suggests that the α,β-unsaturated carbonyl group in Avenaciolide is crucial for its antimicrobial activity. Replacing the octyl group with aromatic groups, including those containing halogens, retains or even enhances antifungal activity. [, , , ]

ANone: The exocyclic double bond in Avenaciolide appears to be essential for its antifungal activity, potentially due to its involvement in a Michael addition-type reaction with fungal enzymes. []

ANone: While the provided research does not delve into specific stability and formulation details, it highlights Avenaciolide's water insolubility, suggesting the need for formulation strategies to enhance its solubility and bioavailability for therapeutic applications. []

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.